Tris-Borate-EDTA buffer, 5X

描述

Historical Context and Evolution of Electrophoresis Buffers

The concept of electrophoresis, the migration of charged particles in an electric field, has been established for over a century. However, its application to the separation of nucleic acids gained traction in the mid-20th century. Early methodologies for separating nucleic acids, such as density gradient centrifugation, were time-consuming and offered limited resolution.

The advent of gel electrophoresis using matrices like polyacrylamide and agarose (B213101) revolutionized molecular biology. idtdna.com Alongside these gel matrices, the development of effective buffer systems was crucial. Buffers are essential in electrophoresis to maintain a stable pH and provide ions to conduct the electric current. sigmaaldrich.com Tris-based buffers, including TBE and Tris-acetate-EDTA (TAE), became the standard for nucleic acid electrophoresis due to their ability to maintain a slightly basic pH, which is optimal for keeping DNA deprotonated and soluble. wikipedia.org TBE buffer was first reported in 1968 for RNA electrophoresis and was later adopted for various DNA analysis techniques, including DNA sequencing. sharebiology.com

Fundamental Role of TBE Buffer in Molecular Biology Methodologies

The three core components of TBE buffer each serve a distinct and vital function in nucleic acid electrophoresis. wikipedia.org

Tris (tris(hydroxymethyl)aminomethane) : As the primary buffering agent, Tris maintains the pH of the solution in a slightly basic range (typically around 8.3 for a 1X solution). sharebiology.com This is critical because the phosphate (B84403) backbone of DNA carries a net negative charge at this pH, enabling its migration toward the positive electrode (anode). wikipedia.org

Boric Acid : Boric acid, in conjunction with Tris, provides the buffering capacity. The interaction between Tris and borate (B1201080) ions creates a stable pH environment that can resist fluctuations during the electrophoresis run. youtube.com This high buffering capacity makes TBE particularly suitable for longer or high-voltage electrophoresis runs. serva.de

EDTA (Ethylenediaminetetraacetic acid) : EDTA is a chelating agent, meaning it binds to divalent cations, most notably magnesium ions (Mg²⁺). wikipedia.org Many nucleases—enzymes that degrade nucleic acids—require Mg²⁺ as a cofactor. By sequestering these ions, EDTA protects the DNA or RNA samples from enzymatic degradation during the experiment. wikipedia.org

The combination of these components ensures the integrity of the nucleic acid samples and the stability of the electrophoretic system, allowing for the effective separation of molecules.

Current Research Applications of TBE Buffer in Nucleic Acid Analysis

TBE buffer remains a staple in a wide array of modern molecular biology research applications. Its high buffering capacity and ability to produce sharp bands make it the preferred choice for several techniques:

Analysis of PCR Products: TBE is commonly used in agarose gel electrophoresis to visualize and analyze the products of polymerase chain reactions (PCR), particularly for smaller DNA fragments. geneticeducation.co.in

Restriction Enzyme Digestion Analysis: Following the cutting of DNA with restriction enzymes, TBE-buffered gels are used to separate and analyze the resulting fragments. nippongenetics.eu

DNA Sequencing: TBE is routinely used in polyacrylamide gel electrophoresis (PAGE) for DNA sequencing, where high resolution of single-base differences is essential. sigmaaldrich.comyoutube.com

Polyacrylamide Gel Electrophoresis (PAGE): For the separation of very small DNA fragments, single-stranded DNA, or for applications requiring high resolution, PAGE with TBE buffer is the method of choice. idtdna.comresearchgate.net TBE is well-suited for both non-denaturing and denaturing PAGE. sigmaaldrich.com

Pulsed-Field Gel Electrophoresis (PFGE): TBE buffer has also been utilized in PFGE, a technique for separating very large DNA molecules. sigmaaldrich.com

Significance of TBE Buffer in High-Resolution Electrophoretic Separations

The superior resolving power of TBE buffer for smaller DNA fragments is one of its most significant attributes. geneticeducation.co.in This is particularly evident in polyacrylamide gels and higher percentage agarose gels. Several factors contribute to this high-resolution capability:

Higher Buffering Capacity: Compared to TAE buffer, TBE has a greater buffering capacity, which prevents significant pH changes during electrophoresis. serva.de This stability leads to more consistent migration rates and sharper, more well-defined bands.

Interaction with Gel Matrix: Borate ions in TBE can interact with the agarose or polyacrylamide matrix, effectively reducing the pore size of the gel. This smaller pore size enhances the sieving effect, leading to better resolution of smaller molecules.

Data Tables

Table 1: Composition of 5X Tris-Borate-EDTA (TBE) Buffer

| Component | Molar Concentration (in 5X stock) | Grams per 1 Liter |

| Tris base | 0.445 M | 54 g |

| Boric acid | 0.445 M | 27.5 g |

| EDTA (disodium salt, dihydrate) | 0.01 M | 3.72 g |

To prepare a 1X working solution, dilute the 5X stock solution 1:5 in deionized water. The pH of the 1X solution is typically around 8.3. thermofisher.comsharebiology.comaniara.com

Table 2: Comparative Properties of TBE and TAE Buffers

| Property | TBE Buffer | TAE Buffer |

| Buffering Capacity | High | Low |

| Resolution of Small DNA Fragments (<1.5 kb) | Excellent, sharp bands | Good, can be more diffuse |

| Resolution of Large DNA Fragments (>15 kb) | Poor | Good |

| DNA Migration Rate | Slower | Faster |

| Suitability for Long/High Voltage Runs | High | Low (prone to overheating) |

| Inhibition of Enzymes (e.g., ligase) | Yes (due to borate) | No |

| Nucleic Acid Recovery from Gel | Lower | Higher |

属性

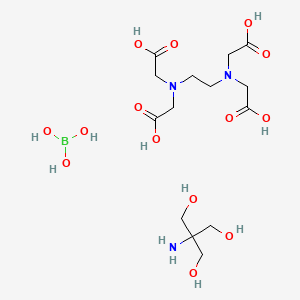

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.C4H11NO3.BH3O3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;2-1(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBLTNPMIGYQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30BN3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611705 | |

| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610769-35-2 | |

| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris Borate EDTA buffer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Principles and Mechanism of Action of Tris Borate Edta Buffer

Electrophoretic Migration Dynamics of Nucleic Acids in TBE Systems

The movement of nucleic acids through a gel matrix under the influence of an electric field is a complex process governed by the intrinsic properties of the molecules and their interaction with the surrounding medium. tinzyme.com TBE buffer plays a crucial role in modulating these dynamics to achieve effective separation.

Nucleic acids, both DNA and RNA, possess a uniform negative charge due to the phosphate (B84403) groups in their sugar-phosphate backbone. thermofisher.comluminwaves.com This results in a constant charge-to-mass ratio across molecules of different lengths. thermofisher.comgenscript.com Consequently, in the absence of a gel matrix, nucleic acid molecules would migrate at the same rate in an electric field. wikipedia.org However, the gel matrix acts as a molecular sieve, introducing a size-dependent frictional drag that allows for separation based on molecular weight. tinzyme.comjuniata.edu Smaller fragments navigate the pores of the gel more easily and thus migrate faster than larger fragments. wikipedia.orglearnplantscience.com

When an electric field is applied across the gel, the negatively charged nucleic acid molecules migrate towards the positive electrode (anode). luminwaves.comthermofisher.com The rate of this migration is proportional to the applied voltage at lower voltages. wikipedia.org However, at higher voltages, the mobility of high-molecular-weight DNA fragments can increase disproportionately, leading to a decrease in the effective separation range and resolution. wikipedia.org The Tris component of the TBE buffer maintains a slightly basic pH (around 8.3), which ensures that the phosphate groups of the nucleic acids remain deprotonated and carry a net negative charge, facilitating their movement through the gel. wikipedia.orgbiochemazone.com

Buffering Capacity and pH Homeostasis in TBE-Mediated Electrophoresis

Maintaining a stable pH is critical during electrophoresis, as fluctuations can alter the charge of the nucleic acids and affect their migration. protocols.ioprotocols.io TBE buffer is specifically formulated to resist pH changes that can occur due to the electrolysis of water during the electrophoretic run.

TBE buffer has a higher buffering capacity compared to another commonly used electrophoresis buffer, Tris-acetate-EDTA (TAE). laboratorynotes.comitwreagents.comnagoya-cu.ac.jp This makes TBE particularly suitable for longer electrophoresis runs where the buffering capacity of TAE might become exhausted. sigmaaldrich.combio-rad.com The buffering action is a result of the equilibrium between Tris and boric acid. Tris has an effective buffering range of pH 7-9, while boric acid's range is pH 8-10. sharebiology.com The typical pH of a TBE buffer, around 8.3, falls within the overlapping buffering capacities of both components, ensuring robust pH stability. sharebiology.comsigmaaldrich.com

The ionic strength of the electrophoresis buffer influences the electrical current and, consequently, the heat generated during a run. itwreagents.com Higher ionic strength leads to a higher current and more heat, which can cause the gel to melt or lead to "smiling" of the bands, where the bands at the edges of the gel migrate faster than those in the center. TBE has a greater ionic strength than TAE, which contributes to better resolution and sharper bands, especially for smaller DNA fragments. syntezza.com However, this also means that TBE generates more heat, and it is recommended to run gels at a lower voltage to prevent overheating. wikipedia.org The EDTA component in TBE buffer chelates divalent cations, particularly magnesium ions (Mg²⁺), which are essential cofactors for many nucleases that could degrade the nucleic acid samples. wikipedia.orgbiochemazone.com

Electroosmotic Flow (EOF) Phenomena in TBE-Containing Gels

Electroosmotic flow (EOF) is the bulk flow of liquid in a porous medium under the influence of an electric field. In agarose (B213101) gels, EOF is generally directed towards the cathode. Research has suggested that the borate (B1201080) ions in TBE buffer can interact with the agarose matrix, forming agarose-borate complexes. researchgate.net This interaction increases the negative charge of the agarose fibers, leading to an enhanced electroosmotic flow of the solvent towards the cathode. researchgate.net This phenomenon can influence the migration of nucleic acids, particularly larger fragments.

Data Tables

Table 1: Composition of 5X TBE Buffer

| Component | Concentration in 5X Stock | Molar Mass ( g/mol ) | Amount per 1 Liter |

| Tris base | 0.445 M | 121.14 | 54 g |

| Boric acid | 0.445 M | 61.83 | 27.5 g |

| EDTA (0.5 M solution, pH 8.0) | 0.01 M | - | 20 mL |

Data compiled from multiple sources. wikipedia.orgthoughtco.comlaboratorynotes.com

Table 2: Comparison of TBE and TAE Buffers

| Property | TBE Buffer | TAE Buffer |

| Buffering Capacity | High laboratorynotes.comitwreagents.comnagoya-cu.ac.jp | Low sigmaaldrich.com |

| Resolution of Small DNA Fragments (<1 kb) | High biochemazone.comthoughtco.com | Lower |

| Resolution of Large DNA Fragments (>12 kb) | Lower | High bio-rad.comthermofishersci.in |

| DNA Migration Rate | Slower for large fragments, faster for small fragments nagoya-cu.ac.jpsharebiology.com | Faster for linear DNA itwreagents.com |

| Suitability for Long Runs | Suitable bio-rad.comsyntezza.com | Recirculation may be needed sigmaaldrich.com |

| Heat Generation | Higher | Lower |

| Interaction with Agarose | Can interact with agarose itwreagents.com | Less interaction |

| Effect on Downstream Enzymatic Reactions | Borate can be inhibitory biochemazone.comsharebiology.com | Generally compatible |

Mechanisms of EOF Generation in Agarose and Polyacrylamide Matrices

Electroendosmosis (EOF), also referred to as electro-osmotic flow, is the bulk movement of liquid through a porous material, such as an electrophoresis gel, under the influence of an applied electric field. This phenomenon arises from the presence of fixed charges on the surface of the gel matrix or the supporting apparatus, which creates a mobile layer of counter-ions in the buffer solution. When an electric field is applied, these mobile ions migrate towards the electrode of opposite polarity, dragging the surrounding solvent with them. This results in a net flow of buffer through the gel, which can affect the migration of macromolecules like DNA and RNA.

In Agarose Matrices:

The primary mechanism for EOF generation in agarose gels stems from the chemical structure of agarose itself. Agarose is a polysaccharide extracted from seaweed, and it contains negatively charged groups, principally sulfate and pyruvate (carboxyl) groups, that are integral to its structure. wikipedia.orglaboratorynotes.com At the neutral to slightly basic pH of Tris-Borate-EDTA (TBE) buffer (typically around 8.3), these acidic groups are deprotonated, resulting in fixed anionic charges on the agarose polymer chains. laboratorynotes.com

These immobilized negative charges attract a layer of mobile, positively charged counter-ions from the electrophoresis buffer. This forms an electrical double layer. When an electric field is applied across the gel, the fixed negative charges on the agarose are unable to move. However, the cloud of mobile positive counter-ions is drawn towards the cathode (the negative electrode). researchgate.netyoutube.com As these hydrated cations move, they exert a frictional drag on the surrounding water molecules, creating a bulk flow of the buffer through the gel. This flow is in the opposite direction to the migration of the negatively charged nucleic acid molecules, which are moving towards the anode (the positive electrode). researchgate.net Consequently, EOF can retard the electrophoretic mobility of DNA and RNA, with the effect being more pronounced for larger molecules that already migrate slowly. wikipedia.orgresearchgate.net The magnitude of the EOF is directly related to the density of the fixed charges on the agarose; higher quality, ultrapure agarose has a lower content of sulfate and pyruvate groups and therefore exhibits lower EOF. laboratorynotes.comwikipedia.org

In Polyacrylamide Matrices:

In contrast to agarose, the polyacrylamide matrix itself is considered electrically neutral. bohrium.com The polymer is formed from the polymerization of acrylamide and a cross-linking agent, typically N,N'-methylenebisacrylamide, and does not inherently possess charged functional groups. wikipedia.org Therefore, EOF generation within the polyacrylamide gel is minimal.

However, a significant electro-osmotic flow can still be observed in polyacrylamide gel electrophoresis (PAGE), particularly when conducted in glass capillaries or between glass plates. youtube.com In these cases, the primary source of the fixed charges is the surface of the glass. The glass surface contains silanol groups (Si-OH) which can deprotonate at neutral or alkaline pH, leaving negatively charged silanate groups (Si-O⁻). youtube.comnih.gov

Similar to the mechanism in agarose, these fixed negative charges on the glass surface attract a layer of positive counter-ions from the TBE buffer. When the electric field is applied, these mobile cations migrate toward the cathode, inducing a bulk flow of the buffer. youtube.com This flow is most prominent near the walls of the capillary or glass plates. While the polyacrylamide gel matrix itself is neutral, this surface-induced EOF can still influence the separation of molecules, especially in capillary electrophoresis where the surface-to-volume ratio is high. In slab gel electrophoresis, the effect is generally less pronounced compared to agarose gels.

Mitigation and Management of EOF Effects in TBE Electrophoresis

The management of EOF is crucial for achieving reproducible and high-resolution separation of nucleic acids. While often perceived as a hindrance, a stable and predictable EOF can be managed. Tris-Borate-EDTA (TBE) buffer influences EOF through several mechanisms, with its effects differing significantly between agarose and polyacrylamide matrices.

In Agarose Electrophoresis:

Contrary to mitigating EOF by reducing it, TBE buffer actually increases the electro-osmotic flow in agarose gels. This is due to a specific chemical interaction between the borate ions from the buffer and the agarose matrix. Borate ions are known to form complexes with cis-diols (adjacent hydroxyl groups). nih.govacs.org Agarose, being a polysaccharide, is rich in these hydroxyl groups. nih.gov

The interaction results in the formation of negatively charged agarose-borate complexes, which significantly increases the net negative charge density on the agarose fibers. nih.gov This amplification of the fixed negative charge leads to a stronger attraction of positive counter-ions and, consequently, a greater electro-osmotic flow towards the cathode when the electric field is applied. nih.gov

While this increases the magnitude of EOF, the "management" of this effect by TBE stems from its high buffering capacity and ionic strength. nagoya-cu.ac.jpbio-rad.com

High Buffering Capacity: TBE resists pH changes during electrophoresis more effectively than other common buffers like Tris-acetate-EDTA (TAE). nagoya-cu.ac.jpsigmaaldrich.com This ensures that the charge on the agarose-borate complexes and the nucleic acids remains constant throughout the run, leading to a stable and uniform EOF. This predictability is a form of management, preventing distortions and artifacts in the gel that can arise from fluctuating pH and EOF.

Consistent Ionic Strength: The stable ionic environment provided by TBE contributes to a constant EOF velocity, further ensuring reproducible separations.

Therefore, in agarose gels, TBE does not reduce EOF but manages it by inducing a stronger, yet more stable and predictable, flow.

| Factor in TBE Electrophoresis | Mechanism | Effect on EOF in Agarose |

|---|---|---|

| Borate-Agarose Interaction | Formation of negatively charged complexes with agarose hydroxyl groups. nih.gov | Increases magnitude of EOF. nih.gov |

| High Buffering Capacity | Maintains stable pH, ensuring constant charge on agarose-borate complexes. nagoya-cu.ac.jp | Promotes a stable and predictable EOF rate. |

| Stable Ionic Strength | Provides a consistent ionic environment. | Contributes to constant EOF velocity. |

In Polyacrylamide Electrophoresis:

In polyacrylamide gel electrophoresis, where EOF is primarily generated at the surface of the glass plates or capillaries, TBE buffer can contribute to the mitigation of EOF. nih.gov

Ionic Strength: TBE is a buffer of relatively high ionic strength. researchgate.net A high concentration of ions in the buffer leads to a compression of the electrical double layer at the charged glass surface. mtc-usa.comnih.gov This compression reduces the zeta potential, which is the electrical potential at the plane of shear between the fixed and mobile layers of ions. A lower zeta potential results in a reduced electro-osmotic flow.

Interaction with Glass Surface: Borate ions in the TBE buffer can also interact with the silanol groups on the surface of the glass capillary or plates. nih.gov This interaction can modify the surface charge, potentially suppressing the zeta potential and thus reducing EOF. nih.gov

Therefore, in the context of polyacrylamide gels, the high ionic strength and specific ionic interactions of TBE buffer can actively mitigate the EOF that originates from the electrophoresis apparatus. The high buffering capacity of TBE also contributes to a more stable, albeit reduced, EOF throughout the separation process.

| Factor in TBE Electrophoresis | Mechanism | Effect on EOF in Polyacrylamide Systems |

|---|---|---|

| High Ionic Strength | Compresses the electrical double layer at the glass-buffer interface. mtc-usa.com | Reduces magnitude of EOF. |

| Borate-Silanol Interaction | Potential interaction with silanol groups on glass surfaces. nih.gov | Modifies surface charge, contributing to EOF suppression. nih.gov |

| High Buffering Capacity | Maintains stable pH and ionic conditions. nagoya-cu.ac.jp | Ensures the reduced EOF is constant and predictable. |

Component Specific Contributions to Tris Borate Edta Buffer Performance

Role of Tris(hydroxymethyl)aminomethane (Tris) in TBE Buffer Functionality

Tris is the primary buffering agent in TBE, responsible for maintaining a stable pH during electrophoresis. The migration of charged molecules like DNA and RNA generates an electrochemical gradient, and without a robust buffering system, the pH of the gel and running buffer would fluctuate, leading to inconsistent and unreliable separation.

Tris(hydroxymethyl)aminomethane is a primary amine with a pKa of approximately 8.1 at 25°C. This pKa value is crucial as it dictates the effective buffering range of Tris, which is generally considered to be between pH 7.0 and 9.0. Within this range, Tris exists as a mixture of its protonated (TrisH+) and unprotonated (Tris) forms. The equilibrium between these two states allows the buffer to absorb protons (H+) generated at the anode and hydroxyl ions (OH-) generated at the cathode during electrophoresis, thus resisting significant changes in pH. The working pH of TBE buffer is typically adjusted to around 8.3, placing it squarely within the optimal buffering capacity of Tris.

| Property | Value |

| pKa (25°C) | ~8.1 |

| Effective Buffering pH Range | 7.0 - 9.0 |

| Typical TBE Working pH | ~8.3 |

This table summarizes the key buffering properties of Tris.

The concentration of Tris, as an ionic species (TrisH+), is a major determinant of the buffer's electrical conductivity. A higher concentration of Tris ions leads to higher conductivity. In a 5X TBE stock solution, the Tris concentration is significantly higher than in the 1X working solution, resulting in much higher conductivity. During electrophoresis, a buffer with excessively high conductivity can lead to greater heat generation (Joule heating), which can have detrimental effects on the gel matrix and the nucleic acid samples, potentially causing band distortion or even denaturation of DNA. Conversely, a buffer with too low a conductivity may not allow for efficient migration of nucleic acids. The concentration of Tris in standard TBE formulations is therefore optimized to provide sufficient buffering capacity and conductivity for effective nucleic acid separation without generating excessive heat.

Borate (B1201080) Ion Interactions in TBE Buffer Systems

Boric acid and its conjugate base, the borate ion, play a multifaceted and critical role in TBE buffer that extends beyond simple pH maintenance. Borate's interactions with both the agarose (B213101) gel matrix and the nucleic acids themselves are key to the high-resolution separation for which TBE is known, particularly for smaller DNA fragments.

One of the most significant properties of borate is its ability to form reversible covalent complexes with molecules containing vicinal diols (two hydroxyl groups on adjacent carbon atoms). The ribose sugar units within the backbone of RNA and, to a lesser extent, the terminal ribose of DNA fragments, possess these vicinal diols. Borate ions can react with the 2' and 3' hydroxyl groups of ribose, forming a borate-sugar complex. This interaction effectively increases the negative charge of the nucleic acid, which can influence its electrophoretic mobility. This complexation is a key reason why TBE can offer superior resolution for RNA analysis compared to other buffers like Tris-Acetate-EDTA (TAE), which lacks this interacting component.

The agarose polymers that form the gel matrix are rich in hydroxyl groups. Borate ions in the TBE buffer can form cross-links with these hydroxyl groups on the agarose chains. This interaction has the effect of tightening the pore structure of the agarose gel. The resulting smaller and more uniform pore sizes are a primary reason for the sharper bands and higher resolution of smaller DNA fragments (<2 kbp) observed when using TBE buffer compared to TAE buffer. However, this tighter gel structure can also impede the migration of very large DNA fragments (>15 kbp), making TBE less suitable for their separation.

| Buffer Component | Interaction | Consequence |

| Borate | Cross-links with agarose polymers | Tighter gel matrix, smaller effective pore size |

| Borate | Forms complexes with ribose diols | Increased negative charge on nucleic acids |

This table illustrates the dual interactions of borate within the electrophoresis system.

Ethylenediaminetetraacetic Acid (EDTA) and its Chelating Properties in TBE

Ethylenediaminetetraacetic acid (EDTA) is a fundamental component of TBE buffer, primarily valued for its ability to chelate divalent cations. wikipedia.organiara.com This function is critical for protecting nucleic acids during electrophoretic procedures. wikipedia.orgnationaldiagnostics.com

Sequestration of Divalent Cations and Preservation of Nucleic Acid Integrity

EDTA's primary role in TBE buffer is to safeguard the integrity of DNA and RNA. researchgate.netbiochemazone.com It achieves this by sequestering divalent cations, most notably magnesium (Mg²⁺). wikipedia.orgprotocols.io These cations are essential cofactors for nucleases, which are enzymes that can degrade nucleic acids. wikipedia.organiara.com By binding these ions, EDTA effectively inactivates any contaminating nucleases that may be present in the sample, thereby preventing the enzymatic degradation of the DNA or RNA being analyzed. nationaldiagnostics.comprotocols.io

The concentration of EDTA in TBE and other electrophoresis buffers is typically kept low, around 1 mM in a 1X solution, because magnesium ions are also necessary cofactors for many DNA-modifying enzymes like DNA polymerases and restriction enzymes that might be used in subsequent experimental steps. wikipedia.orgbiochemazone.comprotocols.io The chelating ability of EDTA is also pH-dependent, with its capacity to bind divalent cations increasing as the pH rises. researchgate.net For instance, the effectiveness of EDTA in preserving high molecular weight DNA improves when the pH of the solution is increased from 8 to 10. researchgate.net

Conductivity Contributions of EDTA Salts in TBE Buffer Formulations

The form of EDTA used can significantly impact the buffer's conductivity. For example, TBE buffer prepared with disodium (B8443419) EDTA produces a higher electrical current compared to a buffer made with the free acid form of EDTA. nih.gov This is attributed to the additional conductivity provided by the sodium ions (Na⁺). nih.gov Consequently, solutions prepared with disodium EDTA that have been pH-adjusted with sodium hydroxide (B78521) will exhibit even higher conductivity due to the increased concentration of Na⁺ ions. nih.gov Research has shown that the concentration of disodium EDTA must be lowered to approximately 0.25 mM to achieve currents comparable to a buffer without any EDTA. nih.gov

The ions provided by the buffer components are necessary to support conductivity, allowing for the migration of negatively charged DNA through the gel matrix toward the positive electrode. stackexchange.com If the buffer is too concentrated, it can generate excessive heat, potentially melting the agarose gel. stackexchange.com

Comparative Analysis of EDTA Forms (e.g., Free Acid vs. Disodium Salt) on Performance

The choice between the free acid and salt forms of EDTA, such as disodium EDTA, has practical implications for buffer preparation and performance. Disodium EDTA is more commonly used in commercially available and laboratory-prepared concentrated TBE stocks because it is more soluble in water than the free acid form, especially at a neutral or slightly alkaline pH. nih.govhbdsbio.com EDTA free acid is essentially insoluble in water, and its solubility increases as its acid groups are converted to their salt forms by adding a base like sodium hydroxide. researchgate.net

A comparative study on the impact of different EDTA forms on electrical current in 1x TBE buffer (89 mM Tris, 89 mM boric acid, 2 mM EDTA) demonstrated these differences. The results, as shown in the table below, indicate that buffers containing either form of EDTA generated higher currents than a buffer without EDTA. Furthermore, the disodium form resulted in higher currents than the free acid form. nih.gov

Table 1: Impact of EDTA Form on Electrical Current in 1x TBE Buffer

| Voltage (V) | Current (mA) in TB (No EDTA) | Current (mA) in TBE (EDTA Free Acid) | Current (mA) in TBE (Disodium EDTA) |

|---|---|---|---|

| 50 | 10 | 12 | 15 |

| 100 | 20 | 25 | 30 |

| 150 | 30 | 38 | 45 |

| 200 | 40 | 50 | 60 |

| 250 | 50 | 62 | 75 |

This table is generated based on data reported in a study investigating the effects of different EDTA forms on electrical current. nih.gov

Beyond conductivity, the form of EDTA can also affect other aspects of electrophoresis. For instance, when using the free acid form of EDTA, a reduction in the pH of the anodal reservoir has been observed after a run, which was not seen with the disodium salt. nih.gov This suggests that the choice of EDTA form can influence the buffering capacity and stability of the system during electrophoresis.

Comparative Analysis of Tris Borate Edta Buffer in Electrophoretic Separations

TBE versus Tris-Acetate-EDTA (TAE) Buffer: A Detailed Comparison

Tris-Borate-EDTA (TBE) and Tris-Acetate-EDTA (TAE) are the most frequently used buffers in nucleic acid electrophoresis. sigmaaldrich.com Their fundamental difference lies in the acid component—boric acid in TBE and acetic acid in TAE—which significantly influences their performance characteristics. laboratorynotes.com Both buffers maintain a near-neutral pH, ensuring that the phosphate (B84403) backbone of DNA carries a net negative charge, facilitating its migration toward the positive electrode (anode). thermofisher.combio-rad.com

Differential Resolution Capabilities for Nucleic Acid Fragments

The choice between TBE and TAE buffer significantly impacts the resolution of nucleic acid fragments, with each buffer demonstrating advantages for different size ranges.

TBE buffer is widely recognized for its superior ability to resolve small DNA and RNA fragments, generally those less than 2,000 base pairs (bp) in size. sigmaaldrich.comnagoya-cu.ac.jpbitesizebio.comstackexchange.com This enhanced resolution is particularly evident for fragments smaller than 1,000 bp. thermofisher.com The higher ionic strength of TBE and its interaction with the agarose (B213101) matrix contribute to sharper, more distinct bands for smaller nucleic acids. nih.govgrisp.ptibisci.com Studies have shown that for fragments under 300 bp on a 2.0% agarose gel, TBE provides a clearer separation compared to TAE. nagoya-cu.ac.jp In fact, for fragments below 15 bp, separation may not be efficient at all when using TAE buffer. neb.com This makes TBE the recommended buffer for applications requiring high resolution of small fragments, such as the analysis of PCR products or restriction enzyme digests. grisp.ptgenaxxon.com

Conversely, TAE buffer is the preferred choice for the separation of large DNA fragments, typically those exceeding 12 to 15 kilobases (kb). thermofisher.combio-rad.com Some sources recommend TAE for fragments larger than 2,000 bp or even 4,000 bp. sigmaaldrich.comamrita.edugeneticeducation.co.in The lower ionic strength of TAE and its interaction with agarose result in a larger apparent pore size within the gel, which decreases the tendency of large DNA to smear and improves their separation. thermofisher.com For applications involving genomic DNA or other large DNA molecules, TAE buffer provides better resolution and is often used in conjunction with low field strength electrophoresis. thermofisher.combiocompare.com

Comparative Buffering Capacity and Durability

TBE buffer possesses a significantly higher buffering capacity compared to TAE. sigmaaldrich.comnagoya-cu.ac.jpibisci.comgeneticeducation.co.inlabitems.co.in This is attributed to the presence of borate (B1201080), which helps to maintain a stable pH for longer durations during electrophoresis. ibisci.com The higher buffering capacity of TBE makes it more durable and suitable for extended or repeated electrophoresis runs without the need for buffer recirculation. sigmaaldrich.comhispanagar.com In contrast, TAE has a relatively low buffering capacity and can become exhausted during long runs, leading to a potential pH shift that can affect DNA migration and band resolution. nagoya-cu.ac.jpgenaxxon.com Therefore, for prolonged electrophoresis, recirculation of the TAE buffer may be necessary to prevent the formation of a pH gradient. hispanagar.com The interaction between borate and the hydroxyl groups of agarose can also influence the gel matrix. nih.govresearchgate.net

Differences in Electrical Conductivity and Heat Generation

TBE is a better electrical conductor than TAE, which means it is less prone to overheating during electrophoresis, especially during long runs. bitesizebio.comstackexchange.com However, due to its higher ionic strength, TBE can generate more heat than TAE at the same voltage. laboratorynotes.com This increased heat can potentially lead to band smearing if not properly managed, for instance by using a lower voltage. laboratorynotes.comtandfonline.com TAE, with its lower ionic strength, generates less heat, which is advantageous for long electrophoresis runs where maintaining the integrity of high-molecular-weight DNA is crucial. labitems.co.in The lower heat generation with TAE reduces the risk of DNA denaturation. labitems.co.in It has been observed that both TAE and TBE can create a "runaway" positive feedback loop of current and temperature, which can lead to poor gel resolution at high voltage. tandfonline.com

Variances in Nucleic Acid Migration Rates

Generally, double-stranded linear DNA fragments migrate approximately 10% slower in TBE buffer compared to TAE buffer. genaxxon.comthermofisher.com This slower migration in TBE is a consequence of its higher ionic strength. hispanagar.com However, this rule does not always apply to small DNA fragments. nagoya-cu.ac.jp For smaller fragments, the migration rate can be faster in TBE than in TAE. nagoya-cu.ac.jp For instance, on a 0.8% agarose gel, DNA fragments larger than 2 kb migrate faster in TAE, while smaller fragments migrate faster in TBE. nagoya-cu.ac.jp On a 2.0% agarose gel, the crossing point for this migration behavior is around 300 bp. nagoya-cu.ac.jp This phenomenon for small fragments in TBE may be due to the formation of highly charged deoxyribose-borate complexes. nagoya-cu.ac.jp

Interactive Data Table: Comparison of TBE and TAE Buffers

| Feature | Tris-Borate-EDTA (TBE) Buffer | Tris-Acetate-EDTA (TAE) Buffer |

| Resolution of Small Fragments (<2kb) | High sigmaaldrich.comnagoya-cu.ac.jpbitesizebio.comstackexchange.com | Lower laboratorynotes.com |

| Resolution of Large Fragments (>12kb) | Lower laboratorynotes.com | High thermofisher.combio-rad.comhispanagar.com |

| Buffering Capacity | High sigmaaldrich.comnagoya-cu.ac.jpibisci.comgeneticeducation.co.inlabitems.co.in | Low sigmaaldrich.comnagoya-cu.ac.jphispanagar.com |

| Durability for Long Runs | High sigmaaldrich.comhispanagar.com | Low (may require recirculation) genaxxon.comhispanagar.com |

| Electrical Conductivity | Higher bitesizebio.comstackexchange.com | Lower geneticeducation.co.in |

| Heat Generation | Can be higher at the same voltage laboratorynotes.com | Lower labitems.co.in |

| Nucleic Acid Migration Rate | Generally slower, but faster for small fragments nagoya-cu.ac.jpgenaxxon.comthermofisher.com | Generally faster, but slower for small fragments sigmaaldrich.comnagoya-cu.ac.jp |

Implications for Downstream Enzymatic Applications and Nucleic Acid Recovery

The selection of an electrophoresis buffer has significant consequences that extend beyond the immediate separation of nucleic acids. The chemical composition of the buffer can directly impact the viability of downstream applications, particularly those involving enzymatic reactions and the recovery of DNA or RNA from the gel matrix. Tris-Borate-EDTA (TBE) buffer, while offering excellent resolution for small fragments, presents considerable challenges for subsequent molecular biology procedures.

A primary concern with using TBE buffer is the inhibitory effect of borate on a wide range of enzymes. bioland-sci.comfishersci.ptaniara.com Borate is a potent inhibitor of enzymes such as DNA ligase and polymerases, which are fundamental to cloning, sequencing, and other modification reactions. aniara.comresearchgate.net This inhibition arises from the formation of complexes between borate and the diol groups present in essential cofactors like NAD+ and in the ribose backbone of the nucleic acids themselves. researchgate.net Consequently, if the DNA separated in a TBE gel is intended for use in enzymatic applications, the presence of residual borate can compromise or completely obstruct the intended reaction. geneticeducation.co.in For this reason, TBE is not recommended for preparative gels where the nucleic acid will be purified for subsequent enzymatic treatment. bioland-sci.comfishersci.pt Buffers such as Tris-acetate-EDTA (TAE) are often preferred in these instances, as acetate (B1210297) is less inhibitory to enzymes. researchgate.net

Beyond enzymatic inhibition, TBE buffer also affects the efficiency of nucleic acid recovery from agarose gels. Research indicates that the recovery of nucleic acids from gels run in TBE is generally poor compared to gels run in TAE or other buffer systems. aniara.comgeneticeducation.co.in The interaction between borate and the nucleic acids may contribute to this lower yield, making it more difficult to efficiently extract the DNA or RNA from the agarose matrix. geneticeducation.co.in This can be a significant limitation when the quantity of the starting material is low or when the recovered nucleic acid is required for sensitive downstream experiments.

| Feature | Implication of TBE Buffer Use | Alternative Buffer Consideration |

| Enzymatic Inhibition | Borate is a strong inhibitor of many enzymes, including DNA ligase and polymerases. bioland-sci.comaniara.com | TAE buffer is recommended for enzymatic applications due to lower inhibition. bioland-sci.comfishersci.pt |

| Nucleic Acid Recovery | Generally affords poor recovery of nucleic acids from gels compared to other buffers. aniara.comgeneticeducation.co.in | TAE offers a higher nucleic acid recovery rate. geneticeducation.co.in |

| Downstream Suitability | Not recommended for cloning, ligation, or other enzymatic DNA treatments. aniara.comtiarisbiosciences.com | SB buffer allows for successful downstream applications like southern blot analysis. wikipedia.org |

Performance of TBE in Contrast to Other Electrophoresis Buffers (e.g., SB, TB)

The performance of TBE as an electrophoresis medium is often evaluated against other buffer systems, each with distinct properties affecting resolution, run time, and heat generation. Key comparators include Sodium Borate (SB) and Tris-Borate (TB) buffers.

TBE vs. Sodium Borate (SB) Buffer: Sodium Borate (SB) buffer has emerged as a high-performance alternative to TBE, primarily due to its significantly lower conductivity. wikipedia.org This lower conductivity means that less heat is generated during electrophoresis, even at much higher voltages. wikipedia.orgresearchgate.net Consequently, gels run with SB buffer can be subjected to higher voltages (e.g., up to 35 V/cm) compared to TBE (typically 5-10 V/cm), drastically reducing run times without melting the gel. wikipedia.orgresearchgate.net

Research findings indicate that under high-voltage conditions, SB buffer provides superior resolution compared to TBE. researchgate.net In one comparative study, an SB gel run at 350V for 16 minutes showed excellent resolution, while the corresponding TBE gel experienced a significant temperature increase from 41°C to 60°C. researchgate.net Furthermore, SB buffers have been shown to produce sharper, crisper DNA bands and can handle higher DNA loads without the smearing artifacts sometimes observed with TBE. lsu.edu Downstream applications are also reported to work as expected when using SB buffer for separation. wikipedia.org

TBE vs. Tris-Borate (TB) Buffer: Tris-Borate (TB) buffer is essentially TBE without the chelating agent EDTA. Studies have explored the impact of modifying the concentration of the Tris-borate components to optimize electrophoresis. Reducing the concentration from a standard 1x TBE (89 mM Tris, 89 mM boric acid) to 0.5x TB substantially lowers the electrical current and, therefore, heat generation. nih.gov This reduction in conductivity allows for the use of higher voltages (up to 20-25 V/cm), which shortens run times while maintaining high resolution, particularly for small DNA and RNA fragments (10-100 bp). nih.gov For separating small nucleic acids, running a 4% agarose gel in 0.5x TB at a high voltage (25 V/cm) has been shown to improve resolution and produce sharper bands compared to conventional runs at 10 V/cm. nih.gov

Comparative Performance of Electrophoresis Buffers

This table summarizes key performance metrics based on published research findings.

| Parameter | TBE Buffer (1x) | SB Buffer (Sodium Borate) | TB Buffer (0.5x) |

| Conductivity | High | Low wikipedia.org | Low nih.gov |

| Typical Voltage | 5-10 V/cm wikipedia.org | 5-35 V/cm wikipedia.org | 20-25 V/cm nih.gov |

| Heat Generation | High | Low wikipedia.orgresearchgate.net | Low nih.gov |

| Run Time | Standard/Long | Fast wikipedia.orgresearchgate.net | Fast nih.gov |

| Resolution | Good, especially for <1500 bp fragments aniara.comgeneticeducation.co.in | Excellent, sharper bands researchgate.netlsu.edu | High, especially for small fragments at high voltage nih.gov |

| DNA Overloading | Prone to smearing with high loads lsu.edu | Cleaner results with higher DNA loads lsu.edu | Not specified |

Applications of Tris Borate Edta Buffer in Advanced Molecular Biology Research

TBE in High-Resolution Gel Electrophoresis Techniques

TBE buffer is a staple in high-resolution gel electrophoresis, a technique fundamental to molecular biology for separating nucleic acids based on their size. It is utilized in both polyacrylamide and agarose (B213101) gel electrophoresis. serva.debiotium.com

Polyacrylamide Gel Electrophoresis (PAGE) for Nucleic Acid Analysis

Polyacrylamide gel electrophoresis (PAGE) offers high-resolution separation of nucleic acids. TBE is a common buffer system for this technique, used in both non-denaturing and denaturing conditions. sigmaaldrich.comsigmaaldrich.comcarlroth.com

Non-denaturing PAGE separates DNA and RNA molecules based on their size and conformation. TBE buffer is frequently used in these gels to study the native structure of nucleic acids. biotium.comquora.com The buffer's composition helps maintain the structural integrity of the nucleic acids during electrophoresis, allowing for the analysis of their natural shapes. corning.com This technique can be used to investigate DNA-protein interactions, such as in gel shift assays. bio-rad.com The mobility of single-stranded DNA in non-denaturing TBE-PAGE can be influenced by factors like buffer concentration and temperature, suggesting that interactions between the buffer, the gel matrix, and the nucleic acid itself play a significant role in separation.

For instance, studies have shown that single base substitutions in a DNA strand can lead to discrete differences in mobility in a non-denaturing polyacrylamide gel with TBE buffer. oup.com The choice of buffer concentration, such as 50 mM or 90 mM TBE, can affect the band width and resolution of single-stranded DNA fragments. oup.com

Denaturing PAGE is crucial for applications like DNA sequencing and the analysis of RNA, where preventing the formation of secondary structures is essential for accurate size-based separation. biotium.comsigmaaldrich.comnationaldiagnostics.com These gels typically include a denaturing agent, such as 7 M urea (B33335), and TBE is the recommended running buffer. sigmaaldrich.comcarlroth.comthomassci.com The high buffering capacity of TBE makes it suitable for the long run times and high voltages often required in sequencing experiments. nationaldiagnostics.com

TBE buffer is routinely used for DNA automated sequencing gels. sigmaaldrich.comsigmaaldrich.com For RNA analysis, denaturing PAGE with TBE buffer is recommended for separating small RNA fragments. neb.com The combination of urea and TBE buffer ensures that the RNA molecules remain unfolded, allowing for precise separation based on their length. thermofisher.com It's important to note that glycerol (B35011), sometimes used to stabilize sequencing enzymes, can interact with the borate (B1201080) in TBE, potentially causing distortions in the gel pattern. nationaldiagnostics.com

Agarose Gel Electrophoresis for DNA and RNA Fractionation

Agarose gel electrophoresis is a standard method for separating DNA and RNA fragments. wikipedia.orgnagoya-cu.ac.jpcanvaxbiotech.com TBE buffer is a popular choice for this technique, particularly for achieving high resolution of small DNA fragments, typically those less than 1,500 base pairs. biopremier.comgrisp.ptcambio.co.uk It is known to produce sharper bands compared to other buffers like TAE (Tris-Acetate-EDTA). grisp.ptbitesizebio.com

The higher ionic strength and buffering capacity of TBE make it well-suited for longer electrophoresis runs without becoming exhausted. nagoya-cu.ac.jpbiopremier.com This stability is advantageous for achieving clear separation of nucleic acid fragments. sartorius.com Research has shown that for small DNA fragments (under 300 base pairs), migration is faster and resolution is better in TBE buffer compared to TAE buffer. nagoya-cu.ac.jp Conversely, for very large DNA fragments (over 2 kilobases), migration is faster in TAE. nagoya-cu.ac.jp

The interaction between borate ions in TBE and the agarose matrix can influence DNA mobility. nih.gov This interaction is thought to contribute to the improved resolution of smaller DNA fragments. nagoya-cu.ac.jp However, the borate in TBE can inhibit certain enzymes, which is a consideration if the DNA is to be purified from the gel for downstream enzymatic reactions. bitesizebio.com

| Feature | Tris-Borate-EDTA (TBE) | Tris-Acetate-EDTA (TAE) |

|---|---|---|

| Optimal Fragment Size | High resolution of small DNA fragments (<1.5kb). biopremier.comgrisp.pt | Better for larger DNA fragments (>2kb). quora.comnagoya-cu.ac.jp |

| Buffering Capacity | Higher, more stable for long runs. nagoya-cu.ac.jpbiopremier.com | Lower, can become exhausted during extended runs. nagoya-cu.ac.jpsigmaaldrich.com |

| Resolution | Produces sharper bands, especially for small fragments. grisp.ptbitesizebio.com | Resolution of supercoiled DNA is better. nagoya-cu.ac.jp |

| DNA Migration | Smaller fragments (<300bp) migrate faster. nagoya-cu.ac.jp | Larger fragments (>2kb) migrate faster. nagoya-cu.ac.jp |

| Downstream Applications | Borate can inhibit enzymes like ligase. bitesizebio.com | More suitable for DNA recovery for enzymatic steps. quora.com |

Specialized Electrophoretic Systems Utilizing TBE Buffer

Beyond standard gel electrophoresis, TBE buffer is also employed in more specialized techniques designed for separating very large DNA molecules.

Pulsed-Field Gel Electrophoresis (PFGE)

Pulsed-Field Gel Electrophoresis (PFGE) is a technique used to separate extremely large DNA molecules, such as chromosomes, which cannot be resolved by conventional agarose gel electrophoresis. labtron.com TBE buffer, typically at a 0.5x concentration, is the most commonly used buffer for PFGE. labtron.combio-rad.com It provides the necessary ionic strength and buffering capacity for the long run times, which can span multiple days, required for these separations. bio-rad.com

Capillary Electrophoresis (CE) for Nucleic Acid Separation

Capillary electrophoresis (CE) has emerged as a powerful alternative to traditional slab gel electrophoresis, offering enhanced speed, resolution, and sensitivity for the separation of nucleic acids. umich.edu In this automated technique, TBE buffer is frequently employed as a separation buffer, often at alkaline pH, to facilitate the migration of DNA fragments through a capillary filled with a separation matrix. umich.edu

For the analysis of single-stranded DNA (ssDNA), such as synthetic oligonucleotides, urea is commonly included in the TBE buffer as a denaturant to maintain the linear configuration of the molecules. umich.edu The separation process in CE is rapid, with typical run times ranging from 10 to 45 minutes at voltages between 1 and 10 kV. umich.edu Detection of the separated nucleic acids is typically achieved by UV absorbance at 260 nm. umich.edu

The choice of separation matrix in CE is critical and can range from cross-linked polyacrylamide gels to flowable polymers like hydroxypropyl methyl cellulose (B213188) (HPMC), hydroxyethylcellulose (HEC), and polyethylene (B3416737) oxide (PEO). umich.edu TBE buffer is compatible with these various matrices, contributing to its versatility in CE applications. umich.eduoup.com For instance, in the analysis of PCR products, a denaturing 7% linear polyacrylamide solution in 1X TBE buffer with 6 M urea can be used. oup.com

Interestingly, studies have shown that the free solution mobility of DNA in TBE buffer is approximately 20% greater than in Tris-acetate-EDTA (TAE) buffer. nih.gov This is attributed to the formation of nonspecific borate-deoxyribose complexes, which can influence the separation dynamics in CE. nih.govnih.gov

Electrophoretic Mobility Shift Assays (EMSA)

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are a fundamental technique for studying protein-nucleic acid interactions in vitro. protocols.ionih.gov The principle of EMSA is based on the reduced electrophoretic mobility of a protein-nucleic acid complex compared to the free nucleic acid probe. nih.gov TBE buffer is a commonly used electrophoresis buffer in EMSA, typically at a working concentration of 0.5X or 1X, for running native polyacrylamide gels. protocols.ionih.govlicorbio.com

The protocol for EMSA generally involves incubating a labeled nucleic acid probe (often DNA or RNA) with a protein sample, followed by electrophoresis on a non-denaturing polyacrylamide gel. iaanalysis.com The use of TBE buffer helps to maintain the native conformation of the protein-nucleic acid complexes during electrophoresis, which is crucial for accurate detection of binding events. licorbio.comprotocols.io Gels are often pre-run in TBE buffer to ensure stable conditions before loading the samples. protocols.ioprotocols.io

For non-radioactive EMSA, where probes are labeled with molecules like biotin, the transfer of the separated complexes from the gel to a membrane is a critical step. thesciencenotes.com TBE buffer is also utilized as a transfer buffer in this process, facilitating the efficient transfer of the protein-nucleic acid complexes for subsequent detection. thesciencenotes.comcreativebiomart.net

The following table summarizes typical conditions for EMSA using TBE buffer:

| Parameter | Typical Condition | Source(s) |

| Gel Type | Native Polyacrylamide Gel (e.g., 4-12%) | ld.ru |

| TBE Buffer Concentration | 0.5X or 1X | protocols.ionih.govlicorbio.com |

| Pre-electrophoresis | 100-120V for 10-60 minutes | protocols.ioiaanalysis.com |

| Electrophoresis | 100-200V, often at 4°C or on ice | iaanalysis.comprotocols.io |

| Transfer Buffer (for blotting) | 0.5X TBE | thesciencenotes.comcreativebiomart.net |

TBE in Specific Research Applications

Beyond its general use in electrophoresis, TBE buffer plays a significant role in a variety of specific research applications involving the analysis and manipulation of nucleic acids.

DNA Fragment Analysis for PCR Products and Restriction Digests

TBE buffer is highly recommended for the high-resolution separation of small DNA fragments, particularly those less than 1500 base pairs (bp). aniara.combiopremier.com This makes it an ideal choice for analyzing the products of Polymerase Chain Reaction (PCR) and restriction enzyme digests. biopremier.comgeneticeducation.co.in The greater buffering capacity of TBE compared to TAE allows for longer electrophoresis runs without significant pH shifts, resulting in sharper and more distinct DNA bands. aniara.comibisci.com

Agarose gel electrophoresis is a standard method for visualizing and assessing the size of PCR products. who.intjove.com In this context, TBE buffer is used for both the preparation of the agarose gel and as the running buffer. biopremier.comwho.int For the analysis of PCR products, a 2% to 2.5% agarose gel in TBE buffer provides good resolution of bands. who.inttandfonline.com The voltage applied during electrophoresis is also a key parameter, with recommendations of 5-10 V/cm for TBE-based gels. who.int

RNA Analysis and Structural Investigations

TBE buffer is widely used for the electrophoresis of RNA on both polyacrylamide and agarose gels. sigmaaldrich.comcanvaxbiotech.com For RNA analysis, it is often used in denaturing gels containing urea to prevent the formation of secondary structures that can affect migration. sigmaaldrich.comlabmanager.com This is crucial for accurate size determination and for investigating RNA structure.

In techniques like the Psoralen Analysis of RNA Interactions and Structures (PARIS), TBE buffer is used in the two-dimensional gel electrophoresis step to selectively purify cross-linked RNA fragments. nih.gov The use of pre-warmed 0.5X TBE buffer in the second dimension helps to maintain denaturing conditions. nih.gov Furthermore, in studies investigating RNA structural dynamics, TBE buffer is used for the electro-elution of purified RNA from denaturing polyacrylamide gels. oup.com

The following table outlines the use of TBE in different RNA analysis techniques:

| RNA Analysis Technique | Role of TBE Buffer | Source(s) |

| Denaturing PAGE | Running buffer, often with urea | sigmaaldrich.comlabmanager.com |

| PARIS | Electrophoresis buffer in 2D gels | nih.gov |

| RNA Purification | Electro-elution buffer from gels | oup.com |

Nucleic Acid Purification and Preparation

While TBE buffer is excellent for analytical electrophoresis, its use in preparative gels for the recovery of nucleic acids can be challenging because the borate in the buffer can interact with the DNA. aniara.comgeneticeducation.co.in However, TBE buffer is still utilized in certain nucleic acid purification contexts. For instance, some commercial kits for the cleanup of PCR products and purification of DNA fragments from agarose gels are compatible with both TAE and TBE buffers. invitek.com Additionally, in protocols for RNA purification, TBE buffer is employed for the electro-elution of RNA from excised gel bands. oup.combiorxiv.org

Southern and Northern Blotting Procedures

Southern and Northern blotting are established techniques for the detection of specific DNA and RNA sequences, respectively. sigmaaldrich.comsigmaaldrich.com TBE buffer is a suitable running buffer for the initial gel electrophoresis step in both of these procedures. ibisci.comsigmaaldrich.com Its high ionic strength and buffering capacity are advantageous for the long electrophoresis runs often required in these methods. thermofisher.com

In Southern blotting, after the DNA fragments are separated on an agarose gel using TBE buffer, they are transferred to a membrane for hybridization with a labeled probe. labmanager.com Similarly, in Northern blotting, RNA separated on a denaturing gel with TBE buffer is transferred to a membrane. canvaxbiotech.comlabmanager.com TBE buffer can also be used as the transfer buffer in some protocols, ensuring the efficient transfer of nucleic acids from the gel to the membrane. thesciencenotes.comcarlroth.com

Optimization Strategies and Methodological Considerations for Tbe Buffer

Formulation and Preparation of TBE Buffer Concentrates (e.g., 5X, 10X)

TBE buffer is typically prepared as a concentrated stock solution, most commonly 5X or 10X, which is then diluted to a working concentration for use. wikipedia.orgamrita.edu This practice of creating concentrated stocks saves time and laboratory space. amrita.edu The fundamental components of TBE buffer are Tris base, boric acid, and EDTA. wikipedia.org A common recipe for a 5X stock solution involves dissolving 54 g of Tris base, 27.5 g of boric acid, and 20 ml of 0.5 M EDTA (pH 8.0) in deionized water, with the final volume adjusted to one liter. wikipedia.org For a 10X stock, the quantities are generally doubled (e.g., 108 g of Tris base, 55 g of boric acid, and 40 ml of 0.5 M EDTA solution, pH 8.0). sigmaaldrich.com

It's important to note that some commercially available TBE concentrates may have slightly different formulations. For instance, a 10X TBE concentrate might contain approximately 0.89 M Tris, 0.89 M boric acid, and 0.02 M EDTA. grisp.ptbioline.com Another formulation for a 10X solution specifies 108 g of Tris base, 55 g of boric acid, and 7.5 g of EDTA disodium (B8443419) salt in 800 ml of deionized water, later brought to a final volume of 1 L. thoughtco.com

If precipitation occurs in the concentrate, it can often be redissolved by warming the solution in a 37°C water bath without negatively impacting its performance. researchgate.netbiochemazone.com

Table 1: Example Formulations for TBE Buffer Concentrates

| Concentration | Tris Base | Boric Acid | 0.5 M EDTA (pH 8.0) | Final Volume |

| 5X Stock | 54 g | 27.5 g | 20 ml | 1 L |

| 10X Stock | 108 g | 55 g | 40 ml | 1 L |

| 10X Stock (alternative) | 108 g | 55 g | 7.5 g (EDTA disodium salt) | 1 L |

Note: The values in this table are based on common laboratory recipes and may vary slightly between different protocols and commercial suppliers.

The concentrated TBE buffer stock must be diluted to a working concentration before use in electrophoresis. The most common working concentrations are 1X and 0.5X. wikipedia.org To prepare a 1X working solution from a 10X stock, you would typically mix 100 ml of the concentrate with 900 ml of deionized water. grisp.pt Similarly, a 5X stock would be diluted five-fold. A 1X TBE buffer generally consists of 89 mM Tris-borate and 2 mM EDTA with a pH of approximately 8.3. grisp.pt

Using higher concentrations of TBE buffer can lead to excessive heat generation during electrophoresis, which can result in poor resolution of nucleic acid bands. wikipedia.org Conversely, for some applications like gel mobility shift assays, a lower working concentration of 0.5X or even 0.25X TBE is recommended. itwreagents.com For agarose (B213101) gel electrophoresis, a 0.5X working concentration is often acceptable and can help to avoid precipitation issues that may occur with higher concentrations. wikipedia.orgresearchgate.net

The quality of the reagents and water used to prepare TBE buffer is a critical factor that can significantly affect its performance. Using high-purity, reagent-grade chemicals is essential for consistency and to avoid introducing contaminants that could interfere with electrophoresis. hamptonresearch.com

Water quality, in particular, is a crucial but often overlooked variable. hamptonresearch.com Purified water used for buffer preparation should be freshly dispensed from a reliable purification system. hamptonresearch.com Storing purified water, especially in plastic containers, can lead to contamination with organic compounds and leaching of substances from the container walls, which can alter the water's purity. hamptonresearch.com The use of ultrapure water, often referred to as Type I water with a resistivity of >18 MΩ-cm, is recommended for preparing reagents for sensitive molecular biology applications. biocompare.com Impurities in water, such as ions, can affect the ionic strength and pH of the buffer, while organic contaminants can inhibit enzymatic reactions if the DNA is to be used in downstream applications. oup.compurite.com Poor water quality can also lead to microbial growth, which may introduce nucleases that can degrade DNA samples. hamptonresearch.com

Stability and Storage Conditions of TBE Buffer

Proper storage of TBE buffer is essential to maintain its performance over time. Concentrated TBE solutions are generally stable and can be stored at room temperature for extended periods. grisp.ptibisci.combioline.com

When stored for long periods, concentrated TBE solutions, particularly 10X stocks, are prone to the formation of a precipitate. researchgate.netitwreagents.comsigmaaldrich.com This precipitation is primarily due to the high concentration and limited solubility of borate (B1201080). researchgate.net While this precipitate can often be redissolved by warming the solution, making a fresh batch may be preferable if there are concerns about the buffer's integrity. researchgate.net Storing TBE buffer at lower temperatures, such as in a refrigerator, can actually accelerate this precipitation. thoughtco.comresearchgate.net Therefore, it is recommended to store concentrated TBE buffer at room temperature. thoughtco.comreading.ac.uk Once diluted to a 1X working solution, the buffer can be stored at room temperature indefinitely, as long as the solution remains clear. biotium.com Some sources suggest that diluted TBE buffer should be stored in a refrigerator at 3–5 °C. reading.ac.uk

TBE buffer is known for its ability to maintain a stable pH over extended electrophoresis runs, which is a key advantage over other buffers like Tris-acetate-EDTA (TAE). ibisci.com This pH stability, typically in the range of 8.1 to 8.5, helps to prevent band distortion and improves the resolution of DNA fragments. ibisci.com However, the pH of the buffer can be influenced by storage conditions. The pH of a buffer solution can change if the quality of the water used for its preparation is poor or if the solution is stored improperly, allowing for the absorption of atmospheric CO2. hamptonresearch.comprotocols.io Temperature can also affect the pH of buffer solutions. nih.gov While specific data on the long-term pH stability of TBE buffer at various temperatures is not extensively detailed in the provided search results, the general principle is that significant temperature fluctuations should be avoided to maintain consistent buffer properties. reading.ac.uk

Factors Affecting TBE Buffer Performance During Electrophoresis

Several factors can influence the performance of TBE buffer during the separation of nucleic acids. TBE buffer has a higher ionic strength and buffering capacity compared to TAE buffer, which makes it particularly suitable for long electrophoresis runs and for achieving high resolution of small DNA fragments (<1.5 kb). grisp.ptthermofisher.com However, this higher ionic strength also means that linear, double-stranded DNA migrates approximately 10% slower in TBE than in TAE. thermofisher.com

The concentration of the buffer itself is a critical factor. While a 1X concentration is standard, using a 0.5X concentration can reduce the electrical current, which in turn minimizes heat generation. nih.gov This is particularly important when applying higher voltages to decrease run times, as excessive heat can lead to band distortion or even melting of the agarose gel. wikipedia.orgthermofisher.com The depth of the buffer over the gel also plays a role; a layer of 3–5 mm is recommended. thermofisher.com Insufficient buffer can cause poor resolution and gel melting, while an excessive amount can decrease DNA mobility. thermofisher.com

The borate component in TBE can interact with the agarose matrix, which may affect the recovery of DNA from the gel for downstream applications. biochemazone.com For preparative agarose gel electrophoresis where DNA recovery is the primary goal, TAE buffer is often recommended. biochemazone.comitwreagents.com

Table 2: Comparison of TBE and TAE Buffers in Electrophoresis

| Feature | TBE Buffer | TAE Buffer |

| Buffering Capacity | Higher | Lower |

| DNA Migration Speed | Slower | Faster |

| Resolution of Small Fragments | Better | Good |

| Suitability for Long Runs | More suitable | Less suitable (can become exhausted) |

| DNA Recovery from Gels | Can be inhibited by borate | Generally better |

Voltage and Current Regulation for Optimal Resolution

The regulation of voltage and current is a critical factor in achieving high-resolution separation of nucleic acid fragments. Generally, for standard horizontal gel electrophoresis, a voltage of 4 to 10 volts per centimeter (V/cm) of inter-electrode distance is recommended. lonzabio.jpresearchgate.net For fragments smaller than 1 kb, a range of 5-10 V/cm is often suggested. researchgate.net

While increasing the voltage can significantly shorten run times, it also leads to greater electrical current and subsequent heat generation. nih.govhumeau.com Excessive heat can cause band distortion, "smiling" (where bands in the center of the gel migrate faster than those at the edges), and even melting of the agarose gel. nih.govconsort.be Therefore, running gels at a lower voltage for a longer duration often produces sharper, more well-resolved bands. sigmaaldrich.com

Research has shown that modifying the TBE buffer concentration can allow for the use of higher voltages without detrimental heating effects. Using a 0.5x TBE concentration, which has lower conductivity than the standard 1x TBE, reduces the current and heat generated. nih.govresearchgate.net This allows for electrophoresis to be performed at higher voltages (e.g., 20–25 V/cm), which can decrease run times by up to three-fold while improving the resolution of small DNA and RNA fragments (10–100 bp). nih.gov

| Parameter | Recommended Range | Purpose |

| Voltage (<1 kb fragments) | 5 - 10 V/cm | Optimal resolution |

| Voltage (1-12 kb fragments) | 4 - 10 V/cm | Good resolution |

| Voltage (>12 kb fragments) | 1 - 3 V/cm | Prevents denaturation of large fragments |

| High Voltage (with 0.5x TBE) | 20 - 25 V/cm | Faster run times, improved resolution of small fragments |

This table provides general voltage guidelines for DNA separation in TBE buffer. The distance in 'cm' refers to the length between the electrodes.

Gel Thickness and Chamber Volume Considerations

The physical dimensions of the agarose gel and the volume of buffer in the electrophoresis chamber significantly influence the electrical current and heat generation during a run. nih.gov Thinner gels, typically between 3 mm and 4 mm, are recommended for optimal resolution. lonzabio.jplonzabio.jp Thinner gels result in sharper bands, whereas thicker combs and gels can lead to broader bands. lonzabio.jpnih.gov

Studies have demonstrated that reducing gel thickness and the volume of buffer covering the gel leads to a decrease in the electrical current. nih.gov Specifically, increasing the height of the electrophoresis buffer above the gel's surface increases the current. nih.gov Similarly, a greater gel thickness (and therefore volume) also elevates the current. nih.gov It is recommended to maintain a buffer depth of 3 to 5 mm over the gel. lonzabio.jp This depth is sufficient to prevent the gel from drying out without excessively increasing the electrical current, which can lead to decreased DNA mobility, overheating, and band distortion. lonzabio.jp

Buffer Recirculation for Extended Runs

TBE buffer possesses a significantly greater buffering capacity compared to other common electrophoresis buffers like Tris-acetate-EDTA (TAE). ibisci.comvwr.comhispanagar.com This high buffering capacity ensures that the pH of the buffer remains stable for longer periods, which is crucial for consistent nucleic acid migration. ibisci.com As a result, TBE buffer generally eliminates the need for recirculation during all but the most extended electrophoresis runs. humeau.comibisci.comvwr.com Recirculation is typically only considered necessary for runs exceeding several hours or in high-voltage applications where buffer depletion at the electrodes could become a factor. hispanagar.com

Troubleshooting Common Issues in TBE-based Electrophoresis

Even with its advantages, electrophoresis using TBE buffer can present challenges. Understanding the causes of common problems is key to effective troubleshooting.

Causes and Remediation of Band Distortion and Anomalous Migration

Band distortion, such as smeared, wavy, or "smiling" bands, can arise from several factors.

Uneven Heat Distribution : Excessive voltage leads to overheating, causing samples in the warmer, central part of the gel to migrate faster than those at the cooler edges, resulting in "smiling" bands. nih.govsigmaaldrich.com Reducing the voltage and running the gel in a cooler environment can mitigate this. sigmaaldrich.comstackexchange.com

Well Irregularities : Distorted bands can be caused by physical imperfections in the gel wells. This can happen if dried agarose residue is present on the comb teeth during gel casting. lonzabio.jphispanagar.com Thoroughly cleaning the comb before use is essential. Damaged wells from careless comb removal can also cause samples to leak or migrate unevenly. sigmaaldrich.com

Sample Overload and Loading Issues : Loading too much DNA can cause streaking and band distortion. igenels.com Additionally, using loading buffers with low-density components like glycerol (B35011) can sometimes allow the sample to stream up the sides of the well, resulting in U-shaped bands. lonzabio.jp

Inappropriate Buffer Concentration : Using TBE concentrations that are too low (e.g., 0.25x) can lead to increased band distortion and diffusion. nih.gov

| Issue | Potential Cause | Recommended Solution |

| "Smiling" Bands | Uneven heating across the gel due to high voltage. | Reduce voltage; run the gel in a cold room or on ice. sigmaaldrich.comsigmaaldrich.com |

| Wavy/Distorted Bands | Dried agarose on comb teeth; damaged wells. | Clean comb thoroughly before use; remove comb carefully after gel polymerization. lonzabio.jphispanagar.com |

| Smeared Bands | Sample overloading; high voltage; contaminated reagents. | Load less sample; reduce voltage; use fresh, high-quality buffer and reagents. igenels.com |

| U-Shaped Bands | Sample diffused up the sides of the well. | Use a Ficoll®-based loading buffer for better sample settling. lonzabio.jp |

Managing Heat Generation and its Effects on Separation

Heat generation is an inherent consequence of passing an electrical current through a conductive medium like TBE buffer. nih.govconsort.be This heat is a primary source of problems in electrophoresis, including band diffusion, distortion, and in extreme cases, gel melting. consort.beigenels.com

Several factors contribute to the amount of heat generated:

Voltage : Higher voltages lead to a direct increase in current and power, which generates more heat. nih.govhumeau.com This is the most significant factor.

Buffer Concentration : The ionic strength of the buffer affects its conductivity. Standard 1x TBE is more conductive and generates more heat than 0.5x TBE at the same voltage. nih.gov One study noted a 16°C temperature increase in 1x TBE compared to only a 1°C increase in 0.5x TB (Tris-Borate) under the same high-voltage conditions. nih.gov

Gel and Buffer Volume : Thicker gels and larger volumes of buffer over the gel increase the cross-sectional area for current flow, leading to higher amperage and more heat. nih.gov

To manage heat, it is recommended to use the lowest effective voltage, employ 0.5x TBE for high-voltage applications, use thin gels, and maintain a minimal buffer level over the gel. lonzabio.jpnih.gov For prolonged runs, conducting the electrophoresis in a cold room can also help dissipate heat. stackexchange.com

Addressing Conductivity and Amperage Fluctuations

During an electrophoresis run, the resistance of the system can change, leading to fluctuations in current (amperage) if the voltage is held constant. consort.bebio-rad.com Typically, as the buffer heats up, its resistance decreases, which can cause the current to increase over the duration of the run. nih.govconsort.be

Factors influencing conductivity and amperage include:

Buffer Composition : The concentration of ions is a primary determinant of conductivity. The EDTA component in TBE increases the current, and reducing its concentration can lower conductivity. nih.gov Similarly, decreasing the Tris-borate concentration (e.g., from 1x to 0.5x TBE) substantially reduces the electrical current. nih.gov

Temperature : As the buffer temperature rises during the run, conductivity increases, which in turn increases the current if voltage is constant. nih.govbio-rad.com

Power Supply Issues : Inconsistent voltage from a malfunctioning power supply can cause current variations. researchgate.net

System Leaks or Clogs : In capillary electrophoresis systems, leaks or buffer clogs can produce dramatic shifts in the run current. promega.es

Monitoring the amperage during a run can be a useful diagnostic tool. If the current fluctuates unexpectedly or rises to excessive levels, it may indicate a problem with the buffer, the setup, or the power supply. researchgate.netpromega.es Ensuring accurate buffer preparation and maintaining a stable temperature can help minimize these fluctuations. nih.govresearchgate.net

Advanced Research Topics and Future Directions Involving Tris Borate Edta Buffer

Innovations in Electrophoresis Buffer Design and Application

Tris-Borate-EDTA (TBE) buffer is a mainstay in molecular biology for nucleic acid electrophoresis, but ongoing research seeks to enhance its performance for faster and higher-resolution separations. nih.govnih.gov Innovations in buffer design often focus on modifying the concentrations of TBE components and altering physical parameters of the electrophoresis system. nih.govnih.gov